N-benzyl-2-{[6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-ethylacetamide
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Overview
Description
“N-BENZYL-2-({6-[(4-CHLOROPHENYL)METHYL]-2-ETHYL-7-OXO-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL}SULFANYL)-N-ETHYLACETAMIDE” is a complex organic compound that features a pyrazolopyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-BENZYL-2-({6-[(4-CHLOROPHENYL)METHYL]-2-ETHYL-7-OXO-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL}SULFANYL)-N-ETHYLACETAMIDE” typically involves multi-step organic synthesis. The key steps may include:
- Formation of the pyrazolopyrimidine core through cyclization reactions.
- Introduction of the 4-chlorophenylmethyl group via alkylation.
- Incorporation of the benzyl and ethyl groups through nucleophilic substitution reactions.
- Final acylation to introduce the acetamide functionality.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each synthetic step.
Chemical Reactions Analysis
Types of Reactions
“N-BENZYL-2-({6-[(4-CHLOROPHENYL)METHYL]-2-ETHYL-7-OXO-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL}SULFANYL)-N-ETHYLACETAMIDE” can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the sulfur atom to form sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Nucleophilic substitution reactions at the benzyl or ethyl positions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “N-BENZYL-2-({6-[(4-CHLOROPHENYL)METHYL]-2-ETHYL-7-OXO-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL}SULFANYL)-N-ETHYLACETAMIDE” would depend on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound interacts with.
Pathways Involved: Biological pathways that are modulated by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-BENZYL-2-({6-[(4-CHLOROPHENYL)METHYL]-2-ETHYL-7-OXO-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL}SULFANYL)-N-METHYLACETAMIDE
- N-BENZYL-2-({6-[(4-CHLOROPHENYL)METHYL]-2-ETHYL-7-OXO-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL}SULFANYL)-N-PROPYLACETAMIDE
Uniqueness
The uniqueness of “N-BENZYL-2-({6-[(4-CHLOROPHENYL)METHYL]-2-ETHYL-7-OXO-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL}SULFANYL)-N-ETHYLACETAMIDE” lies in its specific structural features, such as the combination of the pyrazolopyrimidine core with the benzyl, ethyl, and acetamide groups. These features may confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C25H26ClN5O2S |
---|---|
Molecular Weight |
496.0 g/mol |
IUPAC Name |
N-benzyl-2-[6-[(4-chlorophenyl)methyl]-2-ethyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-ethylacetamide |
InChI |
InChI=1S/C25H26ClN5O2S/c1-3-29(14-18-8-6-5-7-9-18)22(32)17-34-25-27-21-16-30(4-2)28-23(21)24(33)31(25)15-19-10-12-20(26)13-11-19/h5-13,16H,3-4,14-15,17H2,1-2H3 |
InChI Key |
MMTCLOONWJSFOT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)N(CC)CC3=CC=CC=C3)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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